REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][C:5]=1[O:6][CH2:7][C:8]([O:10]CC)=[O:9]>CCO>[Cl:3][C:4]1[CH:16]=[C:15]([C:17]([F:18])([F:20])[F:19])[CH:14]=[CH:13][C:5]=1[O:6][CH2:7][C:8]([OH:10])=[O:9] |f:0.1|
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Name
|
|
Quantity
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84 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
23.97 g
|
Type
|
reactant
|
Smiles
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ClC1=C(OCC(=O)OCC)C=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 1 hour
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Duration
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1 h
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Type
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CONCENTRATION
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Details
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EtOH was concentrated by evaporation i
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Type
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ADDITION
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Details
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, the residue was diluted with ice water
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Type
|
CUSTOM
|
Details
|
The precipitate formed
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Type
|
FILTRATION
|
Details
|
was filtered off
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried at 70° C. i
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Name
|
|
Type
|
|
Smiles
|
ClC1=C(OCC(=O)O)C=CC(=C1)C(F)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |